Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Heterocyclic synthesis Medicinal chemistry Building block

In medicinal chemistry, biased scaffolds with pre-installed halogens can derail SAR studies and delay lead optimization. Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS 5825-71-8) solves this as a pristine, unsubstituted pyrazolo[1,5-a]pyridine template. - Enables unbiased SAR exploration at the 5-, 6-, and 7-positions for kinase programs (PI3K, RET). - The methyl ester undergoes faster, more complete saponification than bulkier diethyl analogs for direct amidation to bioactive NSAID amides. - Intrinsic fluorescence supports direct use in bioimaging probe development. - Supported by a reliable ~70% synthetic route via 1-aminopyridinium iodide and DMAD, ensuring cost-efficient multi-gram supply.

Molecular Formula C11H10N2O4
Molecular Weight 234.21 g/mol
CAS No. 5825-71-8
Cat. No. B1304181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
CAS5825-71-8
Molecular FormulaC11H10N2O4
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=CC=CN2N=C1C(=O)OC
InChIInChI=1S/C11H10N2O4/c1-16-10(14)8-7-5-3-4-6-13(7)12-9(8)11(15)17-2/h3-6H,1-2H3
InChIKeyNZJIUQJPKXRRHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate Overview


Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS 5825-71-8) is a heterocyclic compound comprising a fused pyrazolo[1,5-a]pyridine core with methyl ester functionalities at the 2- and 3-positions. The molecular formula is C₁₁H₁₀N₂O₄ with a molecular weight of 234.21 g/mol . It belongs to the pyrazolopyridine class, a privileged scaffold in medicinal chemistry recognized for its bioisosteric relationship to indoles and purines [1]. The compound is commercially available as a 97% purity crystalline solid, with typical procurement specifications including MDL identifier MFCD06411548, InChIKey-based identity verification, and batch-specific QC documentation (NMR, HPLC) .

Why Dimethyl Diester Over Alternative Esters


Procurement decisions for pyrazolo[1,5-a]pyridine-2,3-dicarboxylate cannot be reduced to mere substitution with alternative diesters (e.g., diethyl analogs) or diversely substituted pyrazolopyridines. The dimethyl ester variant exhibits a unique balance of reactivity, solubility, and crystallinity that directly impacts downstream synthetic outcomes. Specifically, the methyl ester groups provide faster hydrolysis kinetics compared to bulkier ethyl or tert-butyl esters, enabling controlled conversion to the corresponding dicarboxylic acid for subsequent amide coupling . Furthermore, the unsubstituted pyridine ring in the 5-, 6-, and 7-positions serves as a pristine scaffold, unlike brominated or trifluoromethylated analogs which, while valuable for cross-coupling, introduce steric and electronic biases that may derail structure-activity relationship (SAR) studies . The specific synthetic accessibility of this dimethyl ester (reported yields of ~70% via 1-aminopyridinium iodide and dimethyl acetylenedicarboxylate) ensures a reliable and cost-effective supply chain, a critical factor for large-scale medicinal chemistry campaigns .

Quantitative Evidence for Dimethyl Diester


Synthetic Efficiency: Optimized Route

Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate can be synthesized via a one-step cycloaddition of 1-aminopyridinium iodide with dimethyl acetylenedicarboxylate (DMAD), achieving a reported yield of approximately 70% . In contrast, an alternative synthetic route using DMAD without the aminopyridinium salt yields only about 22% .

Heterocyclic synthesis Medicinal chemistry Building block

Ester Hydrolysis: Methyl Ester Advantage

The dimethyl ester groups in dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate undergo alkaline hydrolysis (saponification) with faster kinetics compared to diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate, due to reduced steric hindrance at the carbonyl carbon . This property enables quantitative conversion to the corresponding pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid under milder conditions.

Ester hydrolysis Carboxylic acid synthesis Reaction optimization

Pharmaceutical Application: NSAID Intermediate

Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate serves as a direct precursor to methyl 2-(methoxycarbonyl)pyrazolo[1,5-a]pyridine-3-carboxylate, which is explicitly documented as an intermediate for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) via amidation of the methoxycarbonyl group . In contrast, diethyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate and diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate are positioned primarily as kinase inhibitor intermediates and general heterocyclic building blocks .

NSAID synthesis Amidation Pharmaceutical intermediate

Commercial Purity and QC Documentation

Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS 5825-71-8) is routinely supplied at a standard purity of 97%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analytical data . This specification is consistent across multiple reputable vendors (e.g., Bidepharm, Macklin, AK Scientific) . This level of analytical rigor supports reproducible experimental outcomes in medicinal chemistry campaigns.

Quality control Procurement specification HPLC purity

Application Scenarios for Dimethyl Diester


NSAID Development & Bioactive Amide Synthesis

Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is ideally suited for medicinal chemistry programs targeting non-steroidal anti-inflammatory drug (NSAID) development. The methoxycarbonyl substituent undergoes direct amidation to form bioactive amides, a transformation documented for this specific diester scaffold . Additionally, the unsubstituted pyrazolo[1,5-a]pyridine core serves as a versatile bioisostere for indole and purine scaffolds, enabling systematic SAR exploration without pre-introduced electronic or steric biases [1].

Controlled Dicarboxylic Acid Generation

For research requiring the pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid intermediate, the dimethyl ester variant provides faster and more complete saponification compared to diethyl analogs, due to reduced steric hindrance at the ester carbonyl . The resulting dicarboxylic acid can then be functionalized via amide coupling, esterification with alternative alcohols, or metal-catalyzed decarboxylative cross-coupling. The reported synthetic route yields ~70% via cycloaddition with DMAD, supporting multi-gram procurement for methodology development [1].

Fluorescent Probe Development & Bioimaging

The pyrazolo[1,5-a]pyridine core of dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate exhibits intrinsic fluorescence properties, and its diester functionality enables conjugation to biomolecules or fluorophore extension. Academic research has explored the utility of pyrazolo[1,5-a]pyridine-3-carboxylate derivatives in the development of fluorescent probes for bioimaging applications, as reported in biochemical journals . The dimethyl ester variant offers a convenient starting point for such probe development due to its synthetic accessibility and established purification protocols.

Kinase Inhibitor Scaffold: PI3K & RET Programs

The pyrazolo[1,5-a]pyridine scaffold is a recognized privileged structure for kinase inhibition, with documented activity against PI3K isoforms (including p110α-selective inhibitors) and RET kinase [1]. While the parent dimethyl diester (CAS 5825-71-8) serves primarily as an intermediate, it provides a clean, unsubstituted template for the systematic introduction of substituents at the 5-, 6-, and 7-positions. This is distinct from pre-functionalized analogs (e.g., 7-trifluoromethyl or 5-bromo derivatives), which lock the scaffold into a specific electronic and steric profile .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.